molecular formula C13H18ClNO B3846785 1-[3-(4-chlorophenoxy)propyl]pyrrolidine

1-[3-(4-chlorophenoxy)propyl]pyrrolidine

Cat. No.: B3846785
M. Wt: 239.74 g/mol
InChI Key: ZGQLABMXCVAVBY-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenoxy)propyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3-(4-chlorophenoxy)propyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the chlorophenoxy group imparts unique chemical properties, making it a valuable scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-chlorophenoxy)propyl]pyrrolidine typically involves the reaction of 4-chlorophenol with 3-chloropropylamine to form 3-(4-chlorophenoxy)propylamine. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Chlorophenoxy)propyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(4-chlorophenoxy)propanoic acid, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

1-[3-(4-Chlorophenoxy)propyl]pyrrolidine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various biological pathways. Its derivatives have been studied for their potential anticancer, anti-inflammatory, and antimicrobial activities.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industry: It is employed in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. For instance, derivatives of this compound have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby exhibiting potential anticancer activity .

Comparison with Similar Compounds

  • 1-[3-(4-Fluorophenoxy)propyl]pyrrolidine
  • 1-[3-(4-Methylphenoxy)propyl]pyrrolidine
  • 1-[3-(4-Methoxyphenoxy)propyl]pyrrolidine

Comparison: 1-[3-(4-Chlorophenoxy)propyl]pyrrolidine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its fluorinated, methylated, or methoxylated analogs, the chlorinated compound may exhibit different pharmacokinetic properties, such as solubility and metabolic stability, making it a distinct candidate for drug development.

Properties

IUPAC Name

1-[3-(4-chlorophenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c14-12-4-6-13(7-5-12)16-11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQLABMXCVAVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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